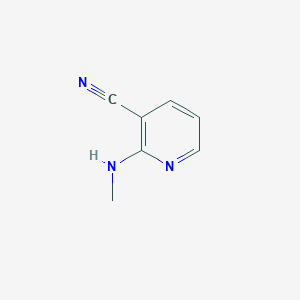

2-(Methylamino)nicotinonitrile

説明

Contextualization within Nicotinonitrile Chemistry Research

The study of 2-(Methylamino)nicotinonitrile is deeply rooted in the extensive research surrounding its core structure, the nicotinonitrile scaffold. This framework has proven to be a versatile building block in the synthesis of complex molecules with significant pharmacological potential.

Significance of the Nicotinonitrile Scaffold in Drug Discovery and Chemical Synthesis

The nicotinonitrile, or 3-cyanopyridine (B1664610), scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds. ekb.egekb.eg Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antioxidant agents. ekb.egresearchgate.net The presence of the cyano group and the pyridine (B92270) ring offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for biological targets. researchgate.net

The versatility of the nicotinonitrile scaffold has led to the development of several marketed drugs, such as bosutinib, milrinone (B1677136), and neratinib, highlighting its clinical importance. ekb.egresearchgate.net The success of these drugs has spurred further research into novel nicotinonitrile-based compounds. For instance, recent studies have explored nicotinonitrile derivatives as dual inhibitors of c-Met and Pim-1 kinases, which are implicated in cancer progression. nih.gov These studies demonstrate the ongoing efforts to leverage the nicotinonitrile framework for the development of new targeted therapies. nih.gov

The synthesis of nicotinonitrile derivatives is an active area of research, with numerous methods being developed to create diverse and highly functionalized molecules. researchgate.net These synthetic strategies are crucial for expanding the chemical space of nicotinonitrile-based compounds and for discovering new biological activities. ekb.eg

Overview of Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives are among the most common heterocyclic compounds in medicinal chemistry, playing a crucial role in the development of new drugs. nih.govtandfonline.com The pyridine ring is a key component of many natural products, including vitamins and alkaloids, and is present in numerous synthetic drugs with a wide range of biological activities. sciencepublishinggroup.comajrconline.org These activities include antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govtandfonline.com

The incorporation of a pyridine nucleus is a common strategy in drug design to improve the pharmacokinetic properties of a lead compound, such as its solubility and bioavailability. ajrconline.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, which can enhance the binding affinity and selectivity of a drug. globalresearchonline.net

The broad spectrum of biological activities associated with pyridine derivatives has made them a focus of intense research. nih.govsciencepublishinggroup.com Scientists continue to explore new synthetic methods for preparing pyridine derivatives and to investigate their potential as therapeutic agents for a variety of diseases. globalresearchonline.net

Scope and Academic Relevance of this compound Studies

Research on this compound is often focused on its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. scielo.br For example, it has been used as a precursor for the synthesis of 1H,3H-pyrido[2,3-d]pyrimidine-2,4-dione, a compound with potential medicinal value. scielo.br

Studies have also explored the synthesis of various derivatives of this compound and evaluated their biological activities. For instance, the reaction of 2-aminonicotinonitrile derivatives with different reagents has yielded compounds that have been tested for their anticancer and antimicrobial properties. informahealthcare.com These studies highlight the importance of this compound as a scaffold for the development of new bioactive compounds. The structural features of this compound, including the methylamino group and the nitrile group, provide opportunities for further chemical modifications to create a diverse library of compounds for biological screening. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZQPTBBDDQFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499040 | |

| Record name | 2-(Methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-87-6 | |

| Record name | 2-(Methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylamino Nicotinonitrile and Its Derivatives

Established Synthetic Pathways

The primary methods for synthesizing 2-(methylamino)nicotinonitrile and its derivatives involve the construction of the substituted amino group at the 2-position of the nicotinonitrile core. Key strategies include the amination of halopyridines, nitration of aminopyridines followed by further transformations, and oxidative amination of nitropyridines.

A common and direct approach for the synthesis of 2-aminonicotinonitrile derivatives involves the nucleophilic aromatic substitution (SNAr) reaction of a 2-halopyridine, such as 2-chloronicotinonitrile, with a primary or secondary amine. researchgate.netekb.eg The reactivity of the 2-halopyridine is enhanced by the electron-withdrawing nature of the nitrile group at the 3-position. researchgate.net This transformation can be accomplished under various conditions, including those catalyzed by transition metals, under high pressure, or free of metals and microwave irradiation.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds in the synthesis of heteroaromatic amines. nsf.gov These methods are particularly useful when the SNAr reaction is sluggish. While direct palladium-catalyzed amination of 2-chloronicotinonitrile is a viable route, the broader context of palladium catalysis in pyridine (B92270) functionalization is well-established. For instance, palladium-NHC (N-Heterocyclic Carbene) catalysts have been effectively used in the Suzuki-Miyaura cross-coupling of various amides, demonstrating their utility in forming bonds adjacent to a nitrogen atom. nsf.gov Palladium catalysts, often supported on polymers or nanoparticles, exhibit excellent activity for cross-coupling reactions under mild conditions, and they can often be recovered and reused. researchgate.net

Catalyst Systems: Typical catalyst systems involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand (e.g., BINAP, Xantphos) or an N-heterocyclic carbene (NHC) ligand. nsf.gov

Reaction Conditions: These reactions are generally carried out in the presence of a base (e.g., NaOt-Bu, K₂CO₃) in an inert solvent like dioxane or toluene (B28343) at elevated temperatures.

Table 1: Representative Palladium-Catalyzed Amination Conditions

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Pd(II)-NHC | K₂CO₃ | Dioxane | 80 | Good to Excellent nsf.gov |

| Pd/C | Base | Various | Various | High |

The use of elevated or superatmospheric pressure can be advantageous in chemical synthesis, particularly for reactions involving gaseous reagents or to increase reaction rates by altering activation volumes. google.comrsc.org In the context of aminating 2-halopyridines, applying high pressure can facilitate the reaction, especially when dealing with less reactive substrates or volatile amines. This technique can lead to improved yields and shorter reaction times compared to reactions run at atmospheric pressure. The synthesis of aminopyridines can be carried out under superatmospheric pressure, which is particularly useful when using an inert organic solvent whose boiling point is below the desired reaction temperature. google.com

Direct nucleophilic aromatic substitution (SNAr) of activated 2-halopyridines with amines can proceed without the need for a transition metal catalyst. researchgate.net The presence of an electron-withdrawing group, such as the cyano group in 2-chloronicotinonitrile, activates the pyridine ring towards nucleophilic attack. These reactions can sometimes be slow and require harsh conditions. researchgate.net

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netyoutube.comnih.gov The reaction of 2-chloronicotinic acid with various amines, a similar substrate, has been successfully performed under microwave irradiation to produce 2-aminonicotinic acids in high yields. researchgate.net For example, reacting 2-chloronicotinic acid with aqueous methylamine (B109427) under microwave heating at 120-140°C furnished 2-(methylamino)nicotinic acid in high yield. researchgate.net This suggests that similar conditions could be applied to the synthesis of this compound from 2-chloronicotinonitrile.

Table 2: Microwave-Assisted Synthesis of 2-Aminonicotinic Acids

| Amine | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|

| 40% aq. MeNH₂ | Water | 120 | 2 |

| 40% aq. MeNH₂ | Water | 140 | 1.5 |

Data adapted from a study on 2-chloronicotinic acid, demonstrating the utility of microwave synthesis for related structures. researchgate.net

Nitration of a pyridine ring is a fundamental method for introducing a nitro group, which can subsequently be reduced to an amino group or otherwise functionalized. The direct nitration of 3-aminopyridine (B143674) can be challenging, as the amino group is sensitive to the strong acidic and oxidative conditions of nitration and can lead to decomposition or undesired isomers. google.com

To overcome these challenges, a common strategy is to protect the amino group before nitration. One method involves converting 3-aminopyridine into N,N'-di-(3-pyridyl)-urea by reacting it with phosgene (B1210022) or urea (B33335). google.com This urea derivative can then be safely and selectively nitrated at the 2-position using nitric acid in the presence of sulfuric acid. The resulting N,N'-di-(2-nitro-3-pyridyl)-urea can then be hydrolyzed to yield 2-nitro-3-aminopyridine. google.com This intermediate can then be further modified, for example, through diazotization and cyanation to install the nitrile group, followed by N-alkylation to obtain the final product.

Oxidative amination provides a direct route to introduce an amino group onto a pyridine ring that already contains a nitro group. This method can be highly selective. For instance, when 3-nitropyridine (B142982) is reacted in a solution of ammonia (B1221849) in DMSO/water in the presence of an oxidizing agent like potassium permanganate, 2-amino-5-nitropyridine (B18323) is formed with high selectivity and in good yield. ntnu.no This positions an amino group ortho to the nitro group. Subsequent chemical steps would be required to convert the nitro group to a cyano group and N-methylate the amino group to arrive at this compound.

A new method for the selective amination of 3-nitropyridine has also been developed by performing the reaction at room temperature, which can offer advantages over reactions conducted at very low temperatures (-33 °C in liquid ammonia). ntnu.no

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary and straightforward method for the synthesis of this compound. This approach typically involves the displacement of a suitable leaving group, most commonly a halogen, from the 2-position of the pyridine ring by methylamine. The precursor of choice is often 2-chloronicotinonitrile, where the electron-withdrawing nitrile group at the 3-position and the ring nitrogen activate the chlorine atom at the 2-position towards nucleophilic attack.

The reaction proceeds by the addition of the nucleophile (methylamine) to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the final product, this compound. This method is widely applicable for the synthesis of various 2-aminopyrimidine (B69317) derivatives from their corresponding chloro-substituted precursors. The reaction is often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride formed during the reaction.

Cyclocondensation Reactions (e.g., of Chalcones with Malononitrile (B47326) in the presence of Ammonium (B1175870) Acetate)

Cyclocondensation reactions provide a powerful route to construct the substituted pyridine ring of nicotinonitrile derivatives from acyclic precursors. A well-established example is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with malononitrile in the presence of a nitrogen source, such as ammonium acetate (B1210297). orgsyn.orgsemanticscholar.org This multicomponent reaction assembles the 2-amino-3-cyanopyridine (B104079) core in a single step.

The mechanism is believed to initiate with a Michael addition of the malononitrile carbanion to the β-carbon of the α,β-unsaturated ketone (chalcone). The resulting adduct then undergoes cyclization and subsequent dehydration and aromatization (via oxidation) to form the stable pyridine ring. semanticscholar.org Ammonium acetate serves as the source of the ring nitrogen and also acts as a catalyst. This methodology allows for significant structural diversity in the final products, as various substituted chalcones can be employed to introduce different aryl groups at positions 4 and 6 of the nicotinonitrile ring. orgsyn.org

| Chalcone Precursor | Other Reactants | Resulting Nicotinonitrile Derivative | Reference |

|---|---|---|---|

| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Malononitrile, Ammonium Acetate | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | semanticscholar.org |

| Various 1,3-diarylprop-2-en-1-ones | Malononitrile, Ammonium Acetate | Various 2-Amino-4,6-diaryl-nicotinonitriles | orgsyn.org |

Novel and Emerging Synthetic Approaches

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, novel synthetic strategies have been developed. These approaches often align with the principles of green chemistry, offering improved efficiency and sustainability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.orgorganic-chemistry.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comsemanticscholar.orgnsf.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 2-aminopyridine (B139424) and nicotinonitrile derivatives. researchgate.netumich.edu For instance, the one-pot condensation of aldehydes, methyl ketones, malononitrile, and ammonium acetate to form 2-amino-3-cyanopyridines can be performed efficiently under solvent-free microwave irradiation, highlighting the method's advantages in terms of speed and environmental friendliness. semanticscholar.orgresearchgate.net Similarly, nucleophilic substitution reactions on 2-chloronicotinic acid, a related precursor, are significantly enhanced by microwave heating.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |

|---|---|---|---|

| One-pot synthesis of 2-amino-3-cyanopyridines | Several hours | 7-9 minutes | Drastic reduction in reaction time, high yields. semanticscholar.orgumich.edu |

| Synthesis of 2-formimidate-3-carbonitriles | Hours | 20 minutes | Significant time reduction while maintaining yields. mdpi.com |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules. rsc.orgnih.gov The synthesis of 2-amino-3-cyanopyridine derivatives is particularly well-suited to MCRs. A common and effective MCR involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. semanticscholar.orgresearchgate.net This four-component reaction constructs the highly substituted pyridine ring in a single, efficient step, avoiding the need to isolate intermediates and reducing solvent waste and purification efforts.

Synthesis of Key Intermediates and Precursors

The availability of suitable starting materials is crucial for the synthesis of this compound. A key precursor for its synthesis via nucleophilic substitution is 2-chloronicotinonitrile. Several methods exist for the preparation of this important intermediate. osi.lvresearchgate.net One common approach involves the chlorination of nicotinamide-N-oxide, followed by dehydration of the resulting 2-chloronicotinamide. Another route starts from 2-hydroxynicotinonitrile (B16790) (2-pyridone), which can be converted to 2-chloronicotinonitrile using a chlorinating agent such as phosphorus oxychloride or phosphorus pentachloride. google.com Developing efficient and high-yielding syntheses for these precursors is an active area of research. orgsyn.orgosi.lv

The Pinner reaction is a classic method for converting nitriles into other functional groups, primarily esters and amidines, via an imidate intermediate. organic-chemistry.orgyoutube.comyoutube.com The reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl). organic-chemistry.orgnrochemistry.com

The mechanism begins with the protonation of the nitrile nitrogen by the strong acid, which forms a highly electrophilic nitrilium ion. nrochemistry.com The alcohol then acts as a nucleophile, attacking the nitrile carbon to form a protonated imino ester. Deprotonation yields the imino ester salt, commonly referred to as a Pinner salt. organic-chemistry.org This intermediate is an alkyl imidate hydrochloride. While not a "chloroimidate" in the sense of a chlorine atom being bonded to the imidate nitrogen or carbon, the intermediate is an imidate salt with a chloride counter-ion. These Pinner salts are stable enough to be isolated but are typically used in situ for further reactions. nrochemistry.com For example, hydrolysis of the Pinner salt with water yields an ester, while reaction with ammonia or an amine produces an amidine. chemistrysteps.com

Derivatization Strategies of the this compound Core

The strategic derivatization of this compound allows for the systematic exploration of chemical space and the development of novel molecular architectures. The reactivity of its distinct functional groups can be selectively harnessed to achieve a wide range of chemical transformations.

Functionalization at the Pyridine Ring

The pyridine ring of this compound is susceptible to electrophilic substitution reactions, although the electron-donating nature of the methylamino group directs the substitution to specific positions. Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The introduction of a nitro group onto the pyridine ring can be achieved using standard nitrating agents. For instance, treatment of a related 2-N-phenylamino-4-methyl-nicotinonitrile with a mixture of nitric acid and sulfuric acid can lead to the introduction of a nitro group. The conditions for such reactions need to be carefully controlled to avoid side reactions.

| Reagents | Conditions | Product | Reference |

| HNO₃, H₂SO₄ | - | 2-(Methylamino)-5-nitronicotinonitrile | General electrophilic nitration |

Halogenation: Halogen atoms, such as chlorine or bromine, can be introduced onto the pyridine ring, typically at positions activated by the amino group. This is often achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an appropriate solvent.

| Reagents | Conditions | Product | Reference |

| N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | 5-Chloro-2-(methylamino)nicotinonitrile | General electrophilic halogenation |

| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | 5-Bromo-2-(methylamino)nicotinonitrile | General electrophilic halogenation |

Modifications of the Methylamino Group

The secondary amine functionality of the methylamino group provides a handle for various chemical modifications, including acylation and alkylation, to introduce diverse substituents.

Acylation: The methylamino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-methyl-N-(3-cyanopyridin-2-yl)amides.

| Reagents | Conditions | Product | Reference |

| Acetyl chloride, Pyridine | Room temperature | N-(3-Cyano-2-pyridinyl)-N-methylacetamide | General acylation of secondary amines |

| Benzoyl chloride, Pyridine | Room temperature | N-(3-Cyano-2-pyridinyl)-N-methylbenzamide | General acylation of secondary amines |

Alkylation: Further alkylation of the methylamino group can be achieved using alkyl halides. This reaction would lead to the formation of a quaternary ammonium salt or, under specific conditions, could result in N-alkylation.

| Reagents | Conditions | Product | Reference |

| Methyl iodide | - | 2-(Dimethylamino)nicotinonitrile | General alkylation of secondary amines |

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. google.com The extent of hydrolysis can be controlled by the reaction conditions.

| Reagents | Conditions | Product | Reference |

| H₂SO₄, H₂O | Heat | 2-(Methylamino)nicotinic acid | google.com |

| NaOH, H₂O | Heat | 2-(Methylamino)nicotinamide | google.com |

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.org

| Reagents | Conditions | Product | Reference |

| LiAlH₄ | Diethyl ether, then H₂O workup | (2-(Methylamino)pyridin-3-yl)methanamine | wikipedia.org |

| H₂, Raney Nickel | Ethanol, high pressure | (2-(Methylamino)pyridin-3-yl)methanamine | wikipedia.org |

Reaction with Grignard Reagents: The addition of Grignard reagents to the nitrile group, followed by hydrolysis, yields ketones. masterorganicchemistry.com This reaction provides a valuable method for the formation of carbon-carbon bonds.

| Reagents | Conditions | Product | Reference |

| 1. Phenylmagnesium bromide, 2. H₃O⁺ | Diethyl ether | (2-(Methylamino)pyridin-3-yl)(phenyl)methanone | masterorganicchemistry.com |

Synthesis of Fused Heterocyclic Systems from this compound

The ortho-disposed amino and nitrile groups in this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

The reaction of 2-aminonicotinonitrile derivatives with reagents like urea or isocyanates can lead to the formation of the pyrido[2,3-d]pyrimidine-2,4-dione ring system. nih.govcommonorganicchemistry.comresearchgate.net

Reaction with Urea: Heating this compound with urea is a potential route to synthesize 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

| Reagents | Conditions | Product | Reference |

| Urea | Heat | 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | General reaction of 2-aminonicotinonitriles with urea |

Reaction with Diethyl Oxalate (B1200264): Condensation with diethyl oxalate can lead to the formation of more complex pyrido[2,3-d]pyrimidine (B1209978) derivatives. ekb.eg

| Reagents | Conditions | Product | Reference |

| Diethyl oxalate | Sodium ethoxide, ethanol | Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate | ekb.eg |

The condensation of 2-aminonicotinonitrile derivatives with α-dicarbonyl compounds is a common method for the synthesis of the pyrido[2,3-b]pyrazine (B189457) core. masterorganicchemistry.commdpi.com

Reaction with α-Diketones: The reaction of this compound with an α-diketone, such as 2,3-butanedione, in the presence of an acid catalyst can yield the corresponding pyrido[2,3-b]pyrazine derivative.

| Reagents | Conditions | Product | Reference |

| 2,3-Butanedione | Acetic acid, heat | 2,3-Dimethyl-8-(methylamino)pyrido[2,3-b]pyrazine-7-carbonitrile | General condensation of 2-aminopyridines with α-diketones |

Imidazo[4,5-b]pyridine Derivatives

The synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their structural similarity to purines, typically involves the cyclization of a 2,3-diaminopyridine (B105623) precursor with a suitable one-carbon synthon. While direct synthetic routes starting from this compound are not extensively documented in publicly available scientific literature, a plausible and established multi-step approach involves the initial transformation of the nicotinonitrile to a diaminopyridine intermediate, followed by cyclization.

One of the most common and versatile methods for constructing the imidazo[4,5-b]pyridine core is the Phillips cyclization. This reaction involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its corresponding derivative (such as an aldehyde, acid chloride, or orthoester).

A key intermediate for the synthesis of N-methylated imidazo[4,5-b]pyridines is 2-amino-3-(methylamino)pyridine. This compound can be conceptually derived from this compound through the reduction of the nitrile functional group. Although specific conditions for this reduction are not detailed, standard nitrile reduction methodologies could potentially be employed.

Once the 2-amino-3-(methylamino)pyridine intermediate is obtained, it can undergo cyclization with various carboxylic acids to yield the desired 1-methyl-1H-imidazo[4,5-b]pyridine derivatives. For instance, the reaction with phenylacetic acid would lead to the formation of a benzyl-substituted imidazo[4,5-b]pyridine. This cyclization is typically carried out at elevated temperatures, often in the presence of a high-boiling point solvent or under neat conditions.

The general reaction scheme is as follows:

Step 1: Hypothetical Reduction of this compound

This compound would be reduced to form 2-amino-3-(methylamino)pyridine.

Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Ring

The resulting 2-amino-3-(methylamino)pyridine is then reacted with a carboxylic acid (R-COOH) to form the corresponding 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridine.

Table 1: Examples of Imidazo[4,5-b]pyridine Synthesis from Diaminopyridine Precursors

| Starting Diamine | Reagent | Product | Reference |

| 2,3-Diaminopyridine | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridine | mdpi.com |

| 2,3-Diaminopyridine | Formic Acid | 1H-Imidazo[4,5-b]pyridine | researchgate.net |

| 2-Amino-3-(methylamino)pyridine | Phenylacetic Acid | 2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine | irb.hr |

The research in this area continues to evolve, with new catalysts and reaction conditions being developed to improve yields and expand the scope of accessible derivatives. The functionalization of the imidazo[4,5-b]pyridine core at various positions is also an active area of investigation, aiming to modulate the biological activity of these compounds.

Reactivity and Reaction Mechanisms of 2 Methylamino Nicotinonitrile

Amine Reactivity

The secondary amine at the C2 position of the pyridine (B92270) ring is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality is the primary site for reactions with a wide range of electrophiles, including alkylating and acylating agents.

N-Alkylation and N-Acylation: The methylamino group can be readily alkylated by reacting with alkyl halides or acylated using acid chlorides or anhydrides. These reactions proceed via a standard nucleophilic substitution mechanism. The enhanced nucleophilicity of the exocyclic nitrogen compared to the pyridine ring nitrogen ensures high selectivity at this position. Such reactions are fundamental in building more complex molecular scaffolds. While specific studies on 2-(methylamino)nicotinonitrile are not prevalent, the reactivity pattern is well-established for analogous 2-aminopyridines, which readily undergo these transformations.

Role in Cyclocondensation Reactions: The nucleophilic character of the methylamino group is pivotal in its use as a building block for fused heterocyclic systems. It can act as the initial point of attack on a multifunctional reagent, leading to subsequent intramolecular cyclization involving either the nitrile group or the pyridine ring nitrogen.

Nitrile Reactivity

The nitrile group (-C≡N) at the C3 position is a versatile functional group characterized by its electrophilic carbon atom. It can undergo nucleophilic addition, hydrolysis, and reduction, leading to a variety of important chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in two stages: initial conversion to the corresponding amide (2-(methylamino)nicotinamide), followed by further hydrolysis to the carboxylic acid (2-(methylamino)nicotinic acid). Studies on the closely related 2-aminonicotinonitrile have shown that the hydrolysis can be controlled to selectively yield the amide or the acid depending on the reaction conditions. For instance, heating with 95% sulfuric acid for a short duration or with 2.5 N sodium hydroxide (B78521) can yield the amide, while more vigorous conditions lead to the carboxylic acid. sci-hub.box

| Reagent | Conditions | Primary Product | Reference |

|---|---|---|---|

| Concentrated HCl | Reflux, 12 hours | Amide Derivative | sci-hub.box |

| 2.5 N NaOH | Reflux, 24 hours | Amide Derivative | sci-hub.box |

| 95% H₂SO₄ | Heat, 30 minutes | Amide Derivative | sci-hub.box |

| 14% NaOH | 170-175°C, 7 hours (sealed bomb) | 2-Aminonicotinic acid | sci-hub.box |

Reduction: The nitrile group is susceptible to reduction by various reducing agents. Catalytic hydrogenation using Raney nickel or reduction with lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding 2-(methylamino)pyridin-3-yl)methanamine. This transformation provides a route to diamine structures.

Participation in Cyclization: The nitrile group is an excellent electrophile for intramolecular cyclization reactions. After an initial reaction at the C2-amino group, the nitrile can be attacked by an appended nucleophile to form a new five- or six-membered ring fused to the pyridine core.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of the pyridine ring towards aromatic substitution is strongly influenced by the electronic effects of the existing substituents and the inherent electron-deficient nature of the pyridine nitrogen.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen, which deactivates the ring, particularly at the C2, C4, and C6 positions. wikipedia.orgmasterorganicchemistry.com In this compound, the ring is substituted with a powerful activating group (methylamino, an ortho-, para-director) and a deactivating group (nitrile, a meta-director).

The methylamino group at C2 strongly activates the ortho (C3) and para (C5) positions.

The nitrile group at C3 deactivates the entire ring and directs incoming electrophiles to the meta positions (C5).

The pyridine nitrogen deactivates the ring, especially at the alpha (C2, C6) and gamma (C4) positions.

The cumulative effect of these influences strongly directs any potential electrophilic attack to the C5 position , which is activated by the methylamino group and is the meta-position relative to the nitrile group. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The parent molecule, this compound, does not have a suitable leaving group and is therefore not primed for SNAr. However, the electronic arrangement makes related structures highly susceptible to this reaction. The electron-withdrawing nature of both the pyridine nitrogen and the C3-nitrile group makes the ring electron-deficient and activates it towards nucleophilic attack. If a good leaving group (e.g., a halogen) were present at the C4 or C6 positions, it would be readily displaced by nucleophiles. This reactivity is a cornerstone of pyridine chemistry.

Mechanistic Investigations of Derivatization Reactions

Derivatization of this compound often involves reactions that engage both the amino and nitrile functionalities, leading to the formation of fused heterocyclic systems. These cyclocondensation reactions are a hallmark of o-aminonitriles.

Dimerization: A well-documented reaction for the parent compound, 2-aminonicotinonitrile, is dimerization, which occurs under basic conditions (e.g., sodium ethoxide). sci-hub.box The mechanism involves the nucleophilic attack of the amino group of one molecule onto the electrophilic carbon of the nitrile group of a second molecule. This initial addition forms an amidine intermediate, which then undergoes an intramolecular cyclization by attacking the C4 position of the first pyridine ring, ultimately leading to a fused pyrido[2,3-d]pyrimidine (B1209978) structure after rearomatization. sci-hub.box This reaction highlights the dual nucleophilic (amine) and electrophilic (nitrile) nature of the molecule.

Synthesis of Fused Pyrimidines and Imidazoles: The reaction of this compound with various bifunctional electrophiles is a common strategy for constructing fused ring systems. For example, reaction with α-haloketones or nitroolefins can lead to the formation of imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.org The general mechanism proceeds via two key steps:

Initial Nucleophilic Attack: The secondary amine attacks one of the electrophilic centers of the reagent. For instance, in the reaction with an α-haloketone, the amine displaces the halide in an Sɴ2 reaction.

Intramolecular Cyclization: The intermediate formed in the first step then undergoes an intramolecular nucleophilic addition where a newly formed nucleophilic center (often involving the pyridine ring nitrogen) attacks the other electrophilic site (e.g., the ketone carbonyl), or the nitrile group itself is attacked, leading to the final fused heterocyclic product. researchgate.netresearchgate.net

These mechanistic pathways underscore the synthetic utility of this compound as a scaffold for building complex, nitrogen-containing heterocyclic molecules.

Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The strategic placement of reactive functional groups on the pyridine (B92270) core of 2-(methylamino)nicotinonitrile makes it an invaluable starting material for the synthesis of a diverse array of complex organic molecules. The presence of the amino group and the nitrile group in an ortho arrangement allows for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These systems are often the core structures of biologically active compounds and functional materials.

Precursor to Fused Heterocyclic Compounds

A primary application of this compound is its role as a precursor in the synthesis of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest due to their prevalence in a wide range of biologically active molecules. The synthesis typically involves the reaction of the ortho-amino-nitrile functionality with various reagents to construct the pyrimidine (B1678525) ring fused to the initial pyridine core.

For instance, 2-aminonicotinonitrile derivatives can undergo cyclization with N-cyclohexyl derivatives and cyanoacetamide to yield nicotinamide (B372718) intermediates. nih.gov These intermediates can then be subjected to acylation or thioacylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine (B1209978) structures. nih.govnih.gov This synthetic strategy highlights the utility of the 2-aminonicotinonitrile core in building complex heterocyclic frameworks.

Another important class of fused heterocycles synthesized from aminonicotinonitrile precursors are thieno[2,3-b]pyridines. These compounds also exhibit interesting biological activities and their synthesis often relies on the reactivity of the aminonicotinonitrile moiety.

A Key Component in Drug Discovery and Development

The structural motifs accessible from this compound are frequently found in molecules designed for therapeutic intervention, making it a crucial tool in drug discovery and development.

The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this compound, is a well-established pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.

Table 1: Kinase Inhibitor Classes Potentially Derived from this compound

| Kinase Inhibitor Class | Therapeutic Target | Relevance |

| PIM Kinase Inhibitors | PIM kinases | Cancer therapy |

| CDK4/6 Inhibitors | Cyclin-dependent kinases 4 and 6 | Breast cancer treatment longdom.orgnih.gov |

| VEGFR-2 Inhibitors | Vascular endothelial growth factor receptor 2 | Anti-angiogenesis therapy in cancer dovepress.comnih.gov |

| EGFR Inhibitors | Epidermal growth factor receptor | Cancer therapy |

This table is based on the known applications of the broader class of 2-aminonicotinonitrile derivatives in synthesizing these inhibitor classes.

Research has demonstrated that novel pyrido[2,3-d]pyrimidine derivatives synthesized from o-aminonicotinonitriles exhibit potent cytotoxicity against cancer cell lines and act as PIM-1 kinase inhibitors. nih.govrsc.org Similarly, the pyrido[2,3-d]pyrimidine core is central to the structure of approved CDK4/6 inhibitors like palbociclib, which are used in the treatment of breast cancer. longdom.orgnih.govnih.gov The synthesis of such molecules often involves the construction of the fused ring system from a substituted aminonicotinonitrile precursor.

Furthermore, derivatives of nicotinamide, which can be synthesized from this compound, have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapies. nih.govnih.govcncb.ac.cn

Given its role as a precursor to medicinally important scaffolds, this compound is a valuable pharmaceutical intermediate. anjs.edu.iq Its availability and reactivity make it a cost-effective starting point for the multi-step synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce molecular diversity by modifying the initial synthetic steps involving this intermediate is a key advantage in the development of new drug candidates.

A Precursor in Agrochemical Synthesis

The heterocyclic structures derived from this compound also have applications in the agrochemical industry. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the broader class of nicotinonitrile derivatives is known to be used in the synthesis of pesticides. The development of novel insecticides and herbicides often involves the exploration of new heterocyclic scaffolds to overcome resistance and improve efficacy, and the versatile chemistry of this compound makes it a plausible candidate for such research.

Application in the Synthesis of Specialty Chemicals and Materials

The utility of this compound extends beyond the life sciences into the realm of specialty chemicals and materials. The electron-rich nature of the pyridine ring and the potential for creating extended conjugated systems through derivatization make it a candidate for the synthesis of organic dyes and functional materials.

Nicotinonitrile-based structures are known to be used in the creation of fluorescent dyes. dovepress.com Azo dyes, a significant class of synthetic colorants, can be synthesized from heterocyclic amines, suggesting a potential application for this compound in this area. nih.govnih.govsapub.org The resulting dyes could have applications in textiles, printing, and as functional materials in optical technologies.

Development of Molecular Probes and Ligands

The unique chemical architecture of this compound, featuring a pyridine ring, a methylamino group, and a nitrile moiety, makes it a valuable scaffold for the synthesis of sophisticated molecular probes and ligands. These functional groups provide specific sites for modification and interaction, enabling the development of targeted molecules for research and diagnostic purposes.

Fluorescent Molecular Probes for Medical Research

The 2-amino-3-cyanopyridine (B104079) framework, central to this compound, is a well-established core for fluorescent molecules. sciforum.net Derivatives of this structure are noted for their high photostability and strong molar absorption coefficients, which are desirable characteristics for fluorescent probes used in biological imaging. sciforum.net Research into various 2-aminonicotinonitrile derivatives has demonstrated their utility as fluorescent sensors and probes. For instance, certain derivatives have been developed to monitor polymerization processes with high sensitivity, while others function as autophagy enhancers, highlighting their potential as probes for cellular processes. mdpi.comnih.gov

The synthesis of novel fluorescent dyes based on the nicotinonitrile structure has yielded compounds with high relative fluorescence quantum yields, reaching up to 0.92 in some cases. bohrium.comresearchgate.net These probes often exhibit solvatochromism—a change in color depending on the polarity of the solvent—which can be exploited to study cellular microenvironments. The core structure can be chemically modified to create probes targeted to specific organelles, such as lipid droplets, within a cell. nih.gov The inherent fluorescence of this class of compounds makes this compound a foundational building block for creating new tools for bioimaging and medical research.

Table 1: Photophysical Properties of a Representative Aminonicotinonitrile-Based Fluorescent Dye

| Property | Value | Reference |

|---|---|---|

| Absorption Max (λabs) | 349–364 nm | mdpi.com |

| Molar Extinction Coefficient (ε) | 10,000–15,000 M-1cm-1 | mdpi.com |

| Emission Max (λem) | 406–481 nm | nih.gov |

Radioligands for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radioligands to visualize and quantify biological processes in vivo. frontiersin.org The development of effective PET radioligands is a critical area of medicinal chemistry. Pyridine-based molecules are particularly important scaffolds for developing radiotracers that target the central nervous system (CNS). nih.gov

Specifically, fluorinated derivatives of pyridine compounds have been identified as promising radiotracers for imaging the α4β2 subtype of the nicotinic acetylcholine (B1216132) receptor (nAChR), which is implicated in various CNS disorders. nih.gov this compound serves as an ideal precursor for such radioligands. Its structure allows for radiolabeling with common positron-emitting isotopes like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]).

The synthesis can be approached in several ways:

¹¹C-Labeling: The methylamino group can be introduced using [¹¹C]methyl iodide or a similar labeled methylating agent.

¹¹C-Cyanation: The nitrile group can be introduced using [¹¹C]hydrogen cyanide, a method enabled by copper-mediated cyanation reactions. nih.gov

¹⁸F-Labeling: A fluoro group can be attached to the pyridine ring, often by synthesizing a precursor molecule that allows for nucleophilic substitution with [¹⁸F]fluoride. mdpi.com

The ability to readily incorporate these isotopes into the this compound framework makes it a valuable platform for creating novel PET radioligands for neurological research. mdpi.com

Ligands for Metal Ion Complexation

The field of coordination chemistry studies the formation of compounds between metal ions and molecules called ligands. purdue.edu this compound possesses multiple potential coordination sites, making it an effective ligand for complexing with metal ions. The potential binding sites include the lone pair of electrons on the pyridine ring nitrogen, the methylamino nitrogen, and the nitrile nitrogen.

This multi-site availability allows the molecule to act as a chelating agent, potentially forming stable ring structures with a central metal ion. It can function as:

A Monodentate Ligand: Binding through the most basic site, typically the pyridine nitrogen.

A Bidentate Ligand: Forming a chelate ring by coordinating through both the pyridine nitrogen and the amino nitrogen. This bidentate chelation significantly enhances the stability of the resulting metal complex.

The ability of related pyridine and amino-containing ligands to form stable complexes with a variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) is well-documented. researchgate.netbendola.com These interactions are fundamental to areas ranging from catalysis to the development of new therapeutic agents. The versatile coordination behavior of this compound makes it a subject of interest for creating novel metal complexes with specific electronic, magnetic, or catalytic properties.

Additives in Materials Science

In materials science, additives are compounds used to enhance the properties and performance of a bulk material. This compound and its derivatives have emerged as functional additives in advanced materials, particularly in the field of optoelectronics.

**4.3.1. Surface Passivation (e.g., TiO₂) **

Passivation refers to the process of making a material's surface less reactive to its environment. wikipedia.org In optoelectronic devices like solar cells, defects on the surface of semiconductor metal oxides, such as titanium dioxide (TiO₂) or perovskite crystals, can act as traps for charge carriers, which is detrimental to device performance.

Pyridine derivatives have proven to be highly effective surface passivating agents. acs.orgresearchgate.net The nitrogen atom on the pyridine ring acts as a Lewis base, donating its lone pair of electrons to coordinate with undercoordinated metal cations (e.g., Ti⁴⁺ on the surface of TiO₂ or Pb²⁺ in perovskites) at defect sites. scispace.comtue.nl This interaction neutralizes the defects.

This compound is particularly well-suited for this role as it can act as a bidentate ligand, with both the pyridine nitrogen and the amino nitrogen coordinating to a surface metal site. scispace.comtue.nl This "bidentate anchoring" provides a stronger and more durable passivation effect compared to molecules with only a single interaction site. tue.nl By effectively "healing" surface defects, the compound helps to improve the electronic quality of the material's interface.

Retarding Recombination in Optoelectronic Devices

A direct and critical consequence of effective surface passivation is the reduction of charge carrier recombination. In optoelectronic devices, non-radiative recombination is a major loss mechanism where electrons and holes recombine at defect sites without producing light (in LEDs) or contributing to the electrical current (in solar cells). nih.gov This process significantly limits device efficiency.

Biological and Biomedical Research on 2 Methylamino Nicotinonitrile and Its Analogs

Medicinal Chemistry Applications

The nicotinonitrile core is a privileged structure in drug discovery, with several derivatives having advanced to clinical use, such as bosutinib, neratinib, milrinone (B1677136), and olprinone. nih.gov The introduction of various substituents onto the nicotinonitrile ring system allows for the fine-tuning of its pharmacological properties, leading to a diverse array of biological effects.

Biological Activities and Interactions with Biomolecules

Analogs of 2-(methylamino)nicotinonitrile have demonstrated a broad spectrum of biological activities, underscoring their potential in treating various diseases. These activities are often attributed to their ability to interact with key biomolecules, thereby modulating cellular processes.

One of the most prominent areas of investigation for nicotinonitrile analogs is in oncology . Numerous derivatives have exhibited potent antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, certain 2-aminonicotinonitrile derivatives have been shown to induce autophagy, a cellular process of degradation and recycling, which can lead to cancer cell death. researchgate.net The anticancer activity of these compounds is often linked to their ability to interfere with critical signaling pathways that govern cell growth, proliferation, and survival. mdpi.com

Beyond cancer, nicotinonitrile analogs have shown promise as:

Antioxidant agents : Some derivatives have demonstrated the ability to scavenge free radicals, potentially protecting cells from oxidative damage, which is implicated in a range of degenerative diseases. nih.govconsensus.app The cyano group on the pyridine (B92270) ring is thought to contribute to this reactive oxygen species scavenging capacity. nih.gov

Anti-inflammatory agents : By inhibiting enzymes like cyclooxygenase (COX), certain nicotinonitrile derivatives can reduce inflammation. ekb.eg

Antimicrobial agents : Research has indicated that some analogs possess activity against both Gram-positive and Gram-negative bacteria. nih.gov

Acetylcholinesterase inhibitors : This activity suggests potential applications in the management of neurological disorders like Alzheimer's disease. nih.gov

The diverse biological activities of these analogs are a direct result of their interactions with a variety of biomolecules, including enzymes and receptors, which will be discussed in more detail in the following sections.

Potential Therapeutic Properties

The wide range of biological activities exhibited by nicotinonitrile analogs translates into a multitude of potential therapeutic applications. The most significant of these is in the development of novel anticancer drugs. nih.govnih.gov The ability of these compounds to target specific cancer-related pathways while exhibiting cytotoxicity against tumor cells makes them attractive candidates for further development. mdpi.commdpi.com

Furthermore, the anti-inflammatory and antioxidant properties of certain analogs suggest their potential use in treating chronic inflammatory diseases and conditions associated with oxidative stress. nih.govekb.eg Their antimicrobial activity also points to possible applications in combating infectious diseases. nih.gov

Pharmacological Profiling and Mechanism of Action Studies

Understanding the pharmacological profile and mechanism of action of this compound analogs is crucial for their development as therapeutic agents. Research in this area has focused on identifying their specific molecular targets and elucidating how they modulate biological processes to exert their effects.

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

A key aspect of the pharmacological activity of nicotinonitrile analogs is their ability to interact with and inhibit the function of specific enzymes. A primary class of targets for the anticancer derivatives are protein kinases , which are crucial regulators of cell signaling. nih.gov

Several nicotinonitrile derivatives have been identified as potent inhibitors of various kinases, including:

Tyrosine Kinases : These enzymes play a critical role in cell proliferation, differentiation, and survival. Inhibition of tyrosine kinases is a well-established strategy in cancer therapy. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ekb.egmdpi.com

Human Epidermal Growth Factor Receptor 2 (HER2) : Overexpression of HER2 is common in certain types of breast cancer, and its inhibition can halt cancer cell proliferation. mdpi.com

PIM-1 Kinase : This serine/threonine kinase is involved in cell cycle progression and apoptosis, and its inhibition is a promising anticancer strategy. nih.gov

Aurora Kinases : These are essential for cell division, and their inhibition can lead to mitotic arrest and cell death in cancer cells. nih.gov

The interaction of these analogs with their target enzymes is often highly specific, which is a desirable characteristic for a therapeutic agent as it can minimize off-target effects. Molecular docking studies have been employed to understand the binding modes of these compounds within the active sites of their target enzymes, providing insights for the design of more potent and selective inhibitors. mdpi.com

Beyond kinases, other enzymatic targets for nicotinonitrile analogs include cyclooxygenase (COX) , which is relevant to their anti-inflammatory activity. ekb.eg

Modulators of Biological Processes

By interacting with their molecular targets, this compound analogs can modulate a variety of fundamental biological processes.

As detailed above, the primary mechanism through which many nicotinonitrile analogs exert their effects is the modulation of enzyme activity, predominantly through inhibition . nih.govekb.egmdpi.com By blocking the active site of enzymes like tyrosine kinases, VEGFR-2, and HER2, these compounds can disrupt the signaling pathways that drive cancer cell proliferation and survival. nih.govmdpi.com This inhibition of enzyme activity is a direct consequence of the specific binding interactions between the small molecule inhibitor and the protein target. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the inhibitory activity of some nicotinonitrile analogs against various enzymes:

| Compound Class | Target Enzyme | Biological Effect |

| Nicotinonitrile Derivatives | Tyrosine Kinases | Anticancer |

| 3-Cyanopyridine (B1664610) Derivatives | VEGFR-2 | Anti-angiogenic, Anticancer |

| Cyanopyridone Derivatives | HER-2 | Anticancer |

| 2-Oxo-cyanopyridines | PIM-1 Kinase | Anticancer, Pro-apoptotic |

| 3-Cyano-2-pyridone Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

It is the modulation of these enzymatic activities that underpins the observed biological effects and potential therapeutic properties of this versatile class of compounds.

Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. The development of small molecules that can inhibit or stabilize these interactions is a significant area of therapeutic research. rsc.orgfrontiersin.org While the nicotinonitrile scaffold is a key component of many enzyme inhibitors, particularly kinase inhibitors, its role in modulating classical PPIs—such as the BCL-2 family interactions—is not as extensively documented in the available scientific literature.

Research on nicotinonitrile derivatives has predominantly focused on their binding within the active sites of enzymes, which is distinct from the typically large and shallow interfaces involved in PPIs. rsc.org The design of molecules to disrupt PPIs often requires larger structures or specific strategies, such as targeted covalent inhibition, to achieve the desired potency and selectivity. rsc.org Therefore, while nicotinonitrile derivatives have demonstrated profound biological effects by interrupting cellular signaling, this is primarily achieved through enzyme inhibition rather than direct modulation of protein-protein complexes.

Neurotransmitter Receptor Interactions

The pyridine ring, a core component of nicotinonitrile, is present in many neuroactive compounds, suggesting that its derivatives could interact with various neurotransmitter receptors. Research has shown that certain 3-cyano-2-substituted pyridine hybrids can act as A1 adenosine (B11128) receptor antagonists. researchgate.net Furthermore, due to structural similarities with nicotine (B1678760), analogs are often evaluated for their affinity to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

For instance, studies on boron-containing nicotine analogs, which share the pyridine core, have been evaluated for their binding to α4β2 and α7 nicotinic receptors. nih.gov One such analog demonstrated binding affinity for the α7 receptor similar to that of nicotine, but with a significantly reduced affinity for the α4β2 receptor, indicating that structural modifications to the pyridine-based scaffold can impart receptor subtype selectivity. nih.gov The exploration of nicotinonitrile derivatives in this area remains a field with potential for the development of novel agents targeting specific neurological pathways.

Metabolic Enzyme Interactions

The metabolic fate of any potential therapeutic agent is a critical aspect of its development, with cytochrome P450 (CYP) enzymes playing a central role. nih.gov These enzymes are responsible for the metabolism of a vast number of xenobiotics. mdpi.com The pyridine moiety, central to nicotinonitrile, is also the core of nicotine, whose metabolism is well-characterized. In humans, the primary metabolic pathway for nicotine is hydroxylation by the hepatic enzyme CYP2A6. nih.gov

Inhibition of CYP2A6 is a therapeutic strategy for smoking cessation, as it slows nicotine metabolism, and various compounds have been identified as inhibitors. nih.gov Given this precedent, nicotinonitrile derivatives are likely to interact with CYP enzymes. The specific nature of these interactions—whether as substrates, inhibitors, or inducers—would depend on the exact substitutions on the nicotinonitrile core. For example, the digestive glands in gastropods are a key site for the metabolism and biotransformation of xenobiotics, and studies on nicotinonitrile derivatives as molluscicidal agents suggest interactions with metabolic pathways. nih.gov However, detailed metabolic profiles for many novel nicotinonitrile analogs, including their specific effects on human CYP isoforms, are not widely published.

Investigated Biological Activities of Nicotinonitrile Derivatives (General)

Nicotinonitrile derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. The 3-cyanopyridine nucleus is considered a privileged scaffold in medicinal chemistry due to its presence in several marketed drugs and its capacity for structural modification. researchgate.netekb.eg Various synthesized hybrids have demonstrated activities including antioxidant, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibition. researchgate.netekb.egworldnewsnaturalsciences.com A predominant focus of the research has been on the anticancer and antiproliferative potential of this class of compounds. ekb.egnih.gov

Anticancer/Antiproliferative Activity

A substantial body of evidence highlights the potent anticancer and antiproliferative properties of nicotinonitrile derivatives against a variety of human cancer cell lines. ekb.egnih.gov Numerous studies have reported significant cytotoxic effects, often with IC50 values in the low micromolar and even nanomolar range. nih.gov For example, certain novel nicotinonitrile derivatives showed potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values between 1-3 µM. nih.gov The mechanisms underlying this activity are diverse and often involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov

Table 1: Antiproliferative Activity of Selected Nicotinonitrile Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Derivative 5g | MCF-7, HCT-116 | ~1-3 | nih.gov |

| Derivative 7i | MCF-7, HCT-116 | ~1-3 | nih.gov |

| Derivative 8 | MCF-7, HCT-116 | ~1-3 | nih.gov |

| Derivative 9 | MCF-7, HCT-116 | ~1-3 | nih.gov |

| Compound 7b | MCF-7 | 3.58 | researchgate.net |

| Compound 7b | PC-3 | 3.60 | researchgate.net |

| Compound 4c | HepG2 | 8.02 | acs.org |

| Compound 4d | HepG2 | 6.95 | acs.org |

| Compound 8 | HCT-116 | 5.4 | mdpi.com |

| Compound D-1 | HCT-116 | 3.08 | nih.gov |

| Compound D-1 | HepG-2 | 4.09 | nih.gov |

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Overexpression of PIM-1 is associated with a poor prognosis in various cancers. nih.gov Nicotinonitrile-based compounds have emerged as potent inhibitors of PIM-1 kinase. researchgate.netnih.gov

Several studies have reported the synthesis of nicotinonitrile derivatives that inhibit PIM-1 with high potency. In one study, selected derivatives exhibited sub-micromolar IC50 values against all three PIM kinase isoforms, with the most potent compound (8e) having an IC50 of ≤ 0.28 μM. nih.gov Another series of compounds showed remarkable PIM-1 inhibition, with IC50 values as low as 18.9 nM and 21.2 nM for compounds 7b and 4k, respectively, comparable to the well-known kinase inhibitor Staurosporine. researchgate.net This inhibitory activity is often linked to the induction of apoptosis in cancer cells. researchgate.net

Table 2: PIM-1 Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

| Compound | PIM-1 IC50 | Source |

|---|---|---|

| Compound 8e | ≤ 0.28 µM | nih.gov |

| Compound 4k | 21.2 nM | researchgate.net |

| Compound 7b | 18.9 nM | researchgate.net |

| Compound 12 | 14.3 nM | researchgate.net |

| Compound 4 | 11.4 nM | researchgate.net |

| Compound 4d | 0.46 µM | acs.org |

| Staurosporine (Reference) | 16.7 nM | researchgate.net |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ekb.eg Consequently, inhibiting VEGFR-2 is a major strategy in anticancer drug development. The nicotinonitrile and related nicotinamide (B372718) scaffolds have been successfully utilized to design potent VEGFR-2 inhibitors. ekb.egmdpi.com

For example, a series of 3-cyanopyridine-sulfonamide hybrids were developed, with one compound showing effective VEGFR-2 inhibition with an IC50 value of 3.6 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 4.8 µM). ekb.eg In another study, newly designed nicotinamide derivatives were evaluated as VEGFR-2 inhibitors, with the most potent compounds exhibiting IC50 values of 60.83 nM and 63.61 nM, nearly equivalent to sorafenib (IC50 = 53.65 nM). mdpi.com These findings underscore the potential of nicotinonitrile-based structures to effectively target tumor angiogenesis.

Table 3: VEGFR-2 Inhibitory Activity of Selected Nicotinonitrile/Nicotinamide Derivatives

| Compound | VEGFR-2 IC50 | Source |

|---|---|---|

| Compound 19 | 3.6 µM | ekb.eg |

| Compound 6 | 60.83 nM | mdpi.com |

| Compound 10 | 63.61 nM | mdpi.com |

| Compound 8 | 77.02 nM | mdpi.com |

| Compound D-1 | Potent Inhibitor | nih.gov |

| Sorafenib (Reference) | 4.8 µM / 53.65 nM | ekb.egmdpi.com |

Induction of Caspase 3/7

The induction of apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. A key event in this process is the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins that leads to the characteristic morphological changes of apoptosis. researchgate.net Research into nicotinonitrile derivatives has revealed their potential to trigger this apoptotic pathway.

Mechanistic studies on certain 2-aminonicotinonitrile derivatives have demonstrated their ability to induce apoptosis in cancer cells. For instance, one study found that a specific nicotinonitrile hybrid, compound 29, was a potent inducer of caspase 3/7. ekb.eg Further investigations into other nicotinonitrile analogs, specifically compounds 37-40, showed they significantly increased the levels of active caspase-3 by 7.1 to 8.5-fold compared to control groups in cancer cell lines. ekb.eg The mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis, where the release of cytochrome c leads to the activation of the caspase cascade. researchgate.netnih.gov This activation is a definitive endpoint, often measured through assays that detect the cleavage of specific substrates, confirming the compound's role in initiating programmed cell death. nih.govelrig.org

The process of apoptosis initiated by these compounds culminates in DNA fragmentation, which occurs after caspase activation. nih.gov Studies on thiazole (B1198619) analogues, which share structural similarities, have also shown that apoptosis is commonly initiated via the activation of Caspase-3/7. researchgate.net

DNA Damage

For example, mechanistic studies of the nicotinonitrile derivative known as compound 29 revealed that it disrupted DNA more effectively than the established chemotherapy drug doxorubicin. ekb.eg DNA fragmentation is a recognized final step in the apoptotic process induced by such compounds, following the activation of caspases. nih.gov Research on 2-amino-4H-chromene-3-carbonitrile derivatives, for instance, showed a significant increase in DNA fragmentation in treated cancer cells. nih.gov The capacity of a compound to induce DNA double-strand breaks is often assessed by monitoring the phosphorylation of histone H2AX (γ-H2AX), which serves as a sensitive marker for this type of damage. mdpi.com The inability to repair such damage can lead to genomic instability and, ultimately, cell death. mdpi.com

Antioxidant Activity

Nicotinonitrile derivatives have been investigated for their antioxidant properties, which involve the ability to neutralize harmful free radicals and protect against oxidative stress. Oxidative stress is implicated in numerous diseases and cellular damage processes.

Radical Scavenging Mechanisms

The primary mechanism by which antioxidants function is through radical scavenging. This can occur through several pathways, including Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET), where the antioxidant molecule donates a hydrogen atom or an electron to neutralize a free radical. nih.gov The antioxidant activity of nicotinonitrile analogs has been evaluated using standard assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay. researchgate.net

In a study of newly synthesized nicotinonitrile analogues, a nicotinonitrile-thiazole hybrid (compound 6b) was identified as a highly promising antioxidant agent, exhibiting an inhibition activity of 86.27% in the ABTS assay. researchgate.net The effectiveness of such compounds is often related to their molecular structure, which allows for the stabilization of the antioxidant radical formed after it has donated a hydrogen atom or electron. nih.gov The ability of these compounds to react with and quench stable organic free radicals is a key indicator of their potential as antioxidants. mdpi.comnih.gov

Protection of DNA Damage

A significant consequence of antioxidant activity is the protection of vital cellular components, including DNA, from oxidative damage. Free radicals can cause various lesions in DNA, leading to mutations and cell death. Antioxidants can mitigate this by neutralizing the radicals before they can interact with DNA.

The most promising antioxidant agent identified among a series of nicotinonitrile-thiazole hybrids, compound 6b, was noted for its ability to inhibit oxidative damage to DNA. consensus.app Formulations with high antioxidant activity have been shown to provide complete protection from oxidative DNA damage in in vitro nicking assays. mdpi.com By reducing levels of reactive oxygen species (ROS), these compounds can lower the incidence of DNA damage caused by environmental or chemical carcinogens, thus acting as potential chemoprotectants. mdpi.com

Anti-inflammatory Activity

Derivatives of nicotinonitrile and the broader class of cyanopyridines have demonstrated significant potential as anti-inflammatory agents. worldnewsnaturalsciences.comresearchgate.net Inflammation is a biological response implicated in a wide range of diseases, and compounds that can modulate this process are of great therapeutic interest.

In vivo studies on specific nicotinonitrile conjugates have confirmed their anti-inflammatory effects. The S-alkyl derivative (11a) and N-alkyl derivative (11b) of a 3-cyano-2-substituted pyridine were found to be more effective at inhibiting edema than the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin. ekb.eg Another study synthesized a series of 2-amino-4,6-substituted diphenylpyridine-3-carbonitrile compounds and evaluated their anti-inflammatory properties. nih.gov Several of these compounds (Ie, If, IIh) exhibited good anti-inflammatory activity when compared to indomethacin, highlighting the potential of this chemical scaffold in developing new anti-inflammatory drugs. nih.gov

Antimicrobial/Antibacterial/Antifungal Activity

Nicotinonitrile and its analogs have been extensively researched for their broad-spectrum antimicrobial activity, showing efficacy against various strains of bacteria and fungi. worldnewsnaturalsciences.comresearchgate.netnih.govmdpi.com This makes them a promising scaffold for the development of new anti-infective agents, which is crucial in an era of growing antimicrobial resistance. nih.gov

The antibacterial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, a nicotinonitrile-coumarin hybrid (compound 44) showed potent activity against Klebsiella pneumonia, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 7.8 µg/mL. ekb.eg Other studies have reported that 2-amino-5-arylazo-nicotinate derivatives exhibited high antimicrobial activity, particularly against the Gram-positive bacteria Bacillus subtilis and S. aureus. nih.gov Similarly, various 2-amino-3-cyanopyridine (B104079) derivatives have shown significant activity against E. coli and S. aureus. nih.gov

In addition to antibacterial properties, certain analogs have been tested for antifungal activity. A series of 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles were assayed against the fungus Aspergillus niger. worldnewsnaturalsciences.com Furthermore, pyrazinamide (B1679903) analogues derived from pyrazine-2,5-dicarbonitrile (B3025320) were evaluated against various fungi, demonstrating the potential for this class of compounds to yield broad-spectrum antimicrobial agents. nih.gov

Interactive Data Table: Antimicrobial Activity of Selected Nicotinonitrile Analogs Below is a summary of the antimicrobial activity for several nicotinonitrile derivatives reported in the literature.

| Compound/Derivative Class | Target Organism(s) | Reported Activity/Results | Reference(s) |

| Nicotinonitrile-coumarin hybrid (44) | K. pneumonia, E. coli, P. aeruginosa, S. mutans, S. aureus | MIC values: 1.9–7.8 µg/mL | ekb.eg |

| ekb.egworldnewsnaturalsciences.comnih.govtriazolo[4,3-a]quinoxaline-nicotinonitrile hybrid (50) | Gram-positive and Gram-negative strains | Broad-spectrum activity with MIC = 3.9 µg/mL | ekb.eg |

| 2-Amino-5-arylazo-nicotinates | Bacillus subtilis, Staphylococcus aureus | High activity, strong inhibitory effects | nih.gov |

| 2-Amino-4-(imidazol-5-yl)-6-aryl nicotinonitriles | Gram-positive/negative bacteria, Aspergillus niger | Assayed for antimicrobial and antifungal activity | worldnewsnaturalsciences.com |

| 2-Amino-4,6-diphenylpyridine-3-carbonitriles (IId, IIf) | Staphylococcus aureus | Good activity compared to ofloxacin | nih.gov |

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile (IIh) | Escherichia Coli | Significant activity compared to ofloxacin | nih.gov |

| 3-Arylaminopyrazine-2,5-dicarbonitriles | Mycobacterium tuberculosis, various fungi | Good antimycobacterial and moderate antifungal activity | nih.gov |

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease. Research into the nicotinonitrile scaffold has revealed its potential as a core structure for the development of potent AChE inhibitors.

Specifically, a series of novel nicotinonitrile-coumarin hybrid molecules has been synthesized and evaluated for their AChE inhibitory activity. These compounds, which link a nicotinonitrile moiety to a coumarin (B35378) scaffold via a thioether bridge, have demonstrated significant potency. In one study, a coumarin derivative linked to 6-(4-nitrophenyl)-4-phenylnicotinonitrile exhibited an IC50 value of 13 nM, which was more potent than the standard drug donepezil (B133215) (IC50 of 14 nM). researchgate.net Another compound in the same series, linked to a 6-(4-chlorophenyl) group, also showed strong inhibitory activity with an IC50 of 25 nM. researchgate.net These findings highlight the potential of nicotinonitrile-based compounds as highly effective acetylcholinesterase inhibitors. researchgate.net

| Compound | Target | IC50 (nM) | Reference |

| Nicotinonitrile-coumarin hybrid (with 6-(4-nitrophenyl)-4-phenylnicotinonitrile) | Acetylcholinesterase | 13 | researchgate.net |

| Nicotinonitrile-coumarin hybrid (with 6-(4-chlorophenyl)nicotinonitrile) | Acetylcholinesterase | 25 | researchgate.net |

| Donepezil (Standard) | Acetylcholinesterase | 14 | researchgate.net |

Antidiabetic Activity